molecular formula C23H44O2 B14418737 Tricos-2-enoic acid CAS No. 81570-28-7

Tricos-2-enoic acid

Cat. No.: B14418737
CAS No.: 81570-28-7
M. Wt: 352.6 g/mol
InChI Key: PDHVYEMYFOJVIN-UHFFFAOYSA-N
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Description

Tricos-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C23H44O2. It is characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is part of the broader class of carboxylic acids, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricos-2-enoic acid typically involves the use of malonic ester synthesis or acetoacetic ester synthesis. These methods involve the deprotonation of esters to form enolates, which then undergo alkylation with alkyl halides to form the desired carbon chain . The reaction conditions often include the use of a weak base, such as sodium ethoxide, and subsequent hydrolysis and decarboxylation steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of longer-chain unsaturated fatty acids, followed by selective oxidation to introduce the double bond at the desired position. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tricos-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the double bond into an epoxide or diol using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the saturated fatty acid.

    Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated fatty acids

    Substitution: Esters

Scientific Research Applications

Tricos-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tricos-2-enoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and permeability. The double bond in its structure allows for interactions with other lipid molecules, affecting the overall properties of the membrane. Additionally, its carboxyl group can participate in hydrogen bonding and ionic interactions with proteins and other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricos-2-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. Its long chain length makes it suitable for applications requiring high hydrophobicity and stability, while the double bond provides sites for chemical modification and functionalization.

Properties

CAS No.

81570-28-7

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

tricos-2-enoic acid

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h21-22H,2-20H2,1H3,(H,24,25)

InChI Key

PDHVYEMYFOJVIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

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